5-Chloro-2-(3,4-dihydroisoquinolin-2(1H)-yl)aniline is a chemical compound with the molecular formula C16H15ClN2. It features a unique structure that includes a chloro-substituted aniline and a dihydroisoquinoline moiety. This compound is recognized for its potential applications in various fields, including medicinal chemistry and organic synthesis. It is classified as an organic compound and falls under the category of substituted anilines and isoquinolines, which are known for their biological activities.
The compound can be synthesized from commercially available starting materials such as 5-chloro-2-nitroaniline and 3,4-dihydroisoquinoline. These precursors are commonly used in organic synthesis due to their accessibility and reactivity.
5-Chloro-2-(3,4-dihydroisoquinolin-2(1H)-yl)aniline is classified as:
The synthesis of 5-chloro-2-(3,4-dihydroisoquinolin-2(1H)-yl)aniline typically involves two main steps:
The reaction conditions often require careful control of temperature and atmosphere (e.g., inert gas like nitrogen) to prevent side reactions. The purification of the final product can be achieved through methods such as column chromatography.
Key data regarding its molecular structure includes:
5-Chloro-2-(3,4-dihydroisoquinolin-2(1H)-yl)aniline can participate in various chemical reactions:
Reaction Type | Reagent | Conditions |
---|---|---|
Oxidation | Potassium permanganate | Acidic medium |
Reduction | Lithium aluminum hydride | Anhydrous ether |
Substitution | Sodium hydride | Dimethylformamide (DMF) |
The mechanism of action for 5-chloro-2-(3,4-dihydroisoquinolin-2(1H)-yl)aniline involves its interactions with specific biological targets. In medicinal applications, it may inhibit certain enzymes or receptors that are crucial for disease processes. For instance, its potential anti-inflammatory or anticancer properties may arise from its ability to modulate signaling pathways related to cell proliferation or apoptosis .
Relevant data such as spectral data (NMR, IR) can be obtained from experimental studies to confirm the identity and purity of the compound.
5-Chloro-2-(3,4-dihydroisoquinolin-2(1H)-yl)aniline has several scientific uses:
The structural architecture of 5-chloro-2-(3,4-dihydroisoquinolin-2(1H)-yl)aniline (CAS: 937606-13-8; C₁₅H₁₅ClN₂; MW: 258.75) embodies a strategic fusion of two privileged medicinal chemistry motifs: the 3,4-dihydroisoquinoline scaffold and the chloroaniline moiety [1] [10]. This hybrid design leverages the three-dimensional spatial arrangement conferred by the partially saturated isoquinoline ring and the electronic modulation provided by the chloro-substituted aniline. The molecule's extended conjugated system enables π-stacking interactions with biological targets, while the basic secondary amine facilitates salt formation and solubility optimization for pharmacological applications [1] [9]. Such hybrid pharmacophores represent contemporary drug design approaches aimed at enhancing target affinity while navigating complex property space.
The 3,4-dihydroisoquinoline core positions this compound within a lineage of bioactive alkaloid-derived scaffolds with validated therapeutic utility. Unlike fully aromatic isoquinolines, the 1,2,3,4-tetrahydroisoquinoline system adopts a semi-rigid chair-boat conformation that positions substituents for optimal target engagement [6]. This scaffold's classification hinges on three key structural features:
Table 1: Comparative Analysis of Bioactive Quinoline/Isoquinoline Scaffolds
Scaffold Type | Representative Drugs | Key Structural Features | Therapeutic Applications |
---|---|---|---|
Fully aromatic quinoline | Quinine, Chloroquine | Planar, fully conjugated system | Antimalarial [3] |
3,4-Dihydroisoquinoline | 5-Chloro-2-(DIQ)aniline | Partially saturated, chiral conformers | Neurological targets [6] |
Tetrahydroisoquinoline | Solifenacin | Fully saturated heterocycle | Antimuscarinic [3] |
Quinolinone | Vesnarinone, Ciprofloxacin | Carbonyl at C4, enolizable | Cardiotonic, antibacterial [3] |
The chloro-aniline attachment at N2 creates an electronically asymmetric structure where the chlorine atom (van der Waals volume: 19.5 ų) occupies an ortho position relative to the aniline nitrogen. This substitution pattern sterically hinders free rotation, locking the molecule in conformations that enhance selectivity for complex binding pockets [1] [10]. The electron-withdrawing chlorine also modulates the aniline's electron density (Hammett σₘ = 0.37), fine-tuning its hydrogen-bond donation capacity in biological environments [8].
The therapeutic exploration of isoquinoline derivatives spans over a century, beginning with the isolation of natural alkaloids like papaverine (first purified in 1848) and extending to contemporary synthetic analogs. Key developmental milestones include:
The specific incorporation of a chloroaniline moiety onto the dihydroisoquinoline framework represents a contemporary innovation in this historical continuum. Patent analysis reveals a surge in protected structures featuring this hybrid pharmacophore between 2010-2020, particularly for neurological indications like Parkinson's disease and cognitive disorders [6]. For example, WO2014193781A1 specifically claims dihydroisoquinolin-2(1H)-yl aniline derivatives as dopamine receptor modulators, highlighting the scaffold's versatility in neuropharmacology [6].
The strategic incorporation of the ortho-chloroaniline group in this hybrid structure addresses multiple drug design challenges simultaneously. Electronic and steric effects dominate its functional contributions:
Table 2: Impact of Aniline Substituents on Pharmacological Properties
Substituent Pattern | Electron Effect (σ) | Steric Demand (Es) | Biological Consequences | Representative Compounds |
---|---|---|---|---|
Unsubstituted aniline | σₘ = 0.00 | Es = 0.00 | Rapid metabolism, lower target affinity | Simple aniline derivatives [4] |
ortho-Chloroaniline | σₘ = 0.37 | Es = -0.97 | Enhanced binding affinity, metabolic stability | 5-Chloro-2-(DIQ)aniline [1] |
meta-Chloroaniline | σₘ = 0.37 | Es = -0.07 | Moderate affinity, oxidative metabolism at C4 | Neuroleptics [8] |
para-Chloroaniline | σₘ = 0.23 | Es = -0.07 | Extended half-life, potential toxic metabolites | Chloramphenicol [3] |
The ortho-chloro group exerts three critical pharmacological influences:
This specific substitution pattern differentiates the compound from earlier dihydroisoquinoline derivatives like reserpine analogs (which lack halogenation) and positions it within modern drug design paradigms that leverage halogen bonding. The chlorine atom serves as a X-bond donor (σ-hole = +1.5 kcal/mol) to carbonyl oxygens in target proteins, contributing ~2-3 log units to binding affinity in enzyme assays [6] [8]. This effect is exemplified in patent US8993593B2, where chloro-substituted dihydroisoquinoline anilines demonstrated 18-fold greater potency as potassium channel modulators compared to non-halogenated analogs [8].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1